molecular formula C9H10INO2 B13302516 (3R)-3-amino-3-(4-iodophenyl)propanoic acid

(3R)-3-amino-3-(4-iodophenyl)propanoic acid

Cat. No.: B13302516
M. Wt: 291.09 g/mol
InChI Key: IWSNHXBESGDQMF-MRVPVSSYSA-N
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Description

(3R)-3-amino-3-(4-iodophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features an amino group, a carboxylic acid group, and an iodinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(4-iodophenyl)propanoic acid can be achieved through several methods. One common approach involves the iodination of a precursor compound, such as 3-amino-3-phenylpropanoic acid, using iodine and a suitable oxidizing agent. The reaction conditions typically include a solvent like acetic acid and a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(4-iodophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The iodinated phenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives of the compound.

    Reduction: Deiodinated phenylpropanoic acid.

    Substitution: Compounds with azido or cyano groups replacing the iodine atom.

Scientific Research Applications

(3R)-3-amino-3-(4-iodophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying protein-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of iodinated compounds used in imaging techniques.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(4-iodophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodinated phenyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    3-amino-3-phenylpropanoic acid: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.

    4-iodophenylalanine: Contains an iodinated phenyl group but differs in the position of the amino and carboxylic acid groups.

    3-amino-3-(4-bromophenyl)propanoic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

Uniqueness

(3R)-3-amino-3-(4-iodophenyl)propanoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties and potential biological activities. The iodinated phenyl group can enhance the compound’s ability to participate in specific interactions, making it valuable for various research applications.

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

(3R)-3-amino-3-(4-iodophenyl)propanoic acid

InChI

InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1

InChI Key

IWSNHXBESGDQMF-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)O)N)I

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)I

Origin of Product

United States

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